3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine
Description
3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-thiadiazole ring and a 3-methyl-1,2-oxazole group. This structural complexity is associated with diverse pharmacological activities, including antimicrobial and anticancer properties, as inferred from structurally related compounds .
Properties
IUPAC Name |
5-[[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4OS/c1-12-9-14(24-22-12)11-23-8-4-5-13(10-23)17-20-21-18(25-17)15-6-2-3-7-16(15)19/h2-3,6-7,9,13H,4-5,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAUEZUGEVKJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally analogous molecules to highlight key differences in substituents, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity Insights | Reference |
|---|---|---|---|---|---|
| 3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine (Target) | C₁₉H₁₈FN₅OS₂ | 415.51 | 1,3,4-Thiadiazole, 3-methyl-1,2-oxazole, 2-fluorophenyl | Predicted antimicrobial/anticancer | |
| (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | C₁₈H₁₈FN₅O₂S | 387.43 | 1,2,4-Oxadiazole, 1,2,3-thiadiazole, 2-fluorophenyl | Broad-spectrum activity (hypothesized) | |
| (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone | C₁₈H₁₅FN₄OS₂ | 386.46 | 1,3,4-Thiadiazole, thiophene, 2-fluorophenyl | Antimicrobial, anticancer (preliminary) | |
| 1-[(5-Ethylthiophen-2-yl)sulfonyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine | C₁₅H₁₇F₃N₃O₃S₂ | 428.44 | Trifluoromethyl-oxadiazole, ethylthiophene sulfonyl | Enhanced lipophilicity, CNS potential |
Key Research Findings
Role of Fluorine : The 2-fluorophenyl group in the target compound and its analogs (e.g., ) enhances lipophilicity and metabolic stability, critical for optimizing pharmacokinetics in drug design.
Heterocyclic Synergy :
- The combination of 1,3,4-thiadiazole and 3-methyl-1,2-oxazole in the target compound may offer dual mechanisms of action, such as enzyme inhibition (via thiadiazole) and receptor modulation (via oxazole) .
- In contrast, compounds with 1,2,4-oxadiazole (e.g., ) or thiophene (e.g., ) substituents exhibit distinct electronic profiles, altering binding affinities to biological targets.
Bioactivity Trends :
- Thiadiazole-containing compounds (e.g., target, ) show stronger antimicrobial activity compared to oxadiazole derivatives, likely due to sulfur’s role in disrupting microbial membranes.
- The trifluoromethyl group in increases potency against central nervous system (CNS) targets but reduces aqueous solubility compared to the target’s oxazole group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
